3-Bromo-5-chloro-N-cyclopropyl-benzamide

Lipophilicity Medicinal Chemistry ADME

This 3-bromo-5-chloro-N-cyclopropyl-benzamide is a strategic dual-halogen building block for fragment-based drug design (FBDD) and sequential cross-coupling. The specific meta-substitution pattern, combined with an N-cyclopropyl group, delivers an elevated Fsp³ of 0.30 and a moderate clogP of 2.89—ideal for accessing shallow hydrophobic binding pockets and improving solubility over flat aromatics. The orthogonally reactive bromine and chlorine atoms enable chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings for efficient library synthesis and late-stage functionalization. It also serves as a probe for CYP450-mediated bioactivation studies. Procure this precise regioisomer to generate reproducible SAR data and accelerate lead optimization.

Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
CAS No. 1328062-78-7
Cat. No. B1411809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-N-cyclopropyl-benzamide
CAS1328062-78-7
Molecular FormulaC10H9BrClNO
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C10H9BrClNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
InChIKeyARLNMTYTDIFAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-N-cyclopropyl-benzamide: CAS 1328062-78-7 Baseline Identification for Procurement and Scientific Selection


3-Bromo-5-chloro-N-cyclopropyl-benzamide (CAS 1328062-78-7) is a halogenated N-cyclopropyl benzamide derivative with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol . The compound features a 3-bromo-5-chloro substitution pattern on the phenyl ring and an N-cyclopropyl moiety, which collectively influence its lipophilicity, steric profile, and reactivity . It is commercially available at ≥95% purity and is utilized primarily as a research intermediate or a building block in medicinal chemistry, rather than as a final drug candidate .

Why 3-Bromo-5-chloro-N-cyclopropyl-benzamide Cannot Be Substituted by Generic Benzamide Analogs in Precision Research


Generic substitution of halogenated N-cyclopropyl benzamides is not advisable due to significant variability in three key physical properties that directly impact experimental reproducibility: lipophilicity, spatial configuration, and reactivity. The 3-bromo-5-chloro substitution pattern of this compound yields a specific clogP value of approximately 2.89, which differs from its regioisomers and monohalogenated analogs . This value influences membrane permeability and partition coefficients in assays. Furthermore, the meta-substitution geometry and the steric bulk of the N-cyclopropyl group dictate a precise Fsp³ value of 0.3, a crucial parameter for fragment-based drug design (FBDD) and lead optimization . Finally, the presence of both Br and Cl provides orthogonal synthetic handles; substituting a single halogen or a different regioisomer alters the selectivity and efficiency of downstream cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, necessitating re-optimization of synthetic routes [1].

3-Bromo-5-chloro-N-cyclopropyl-benzamide Quantitative Differentiation Evidence Against Close Analogs


Lipophilicity (clogP) Differentiation of 3-Bromo-5-chloro-N-cyclopropyl-benzamide versus Monohalogenated and Unsubstituted Benzamides

3-Bromo-5-chloro-N-cyclopropyl-benzamide (CAS 1328062-78-7) exhibits a calculated LogP (clogP) of 2.89 . This value is notably higher than that of the mono-chloro N-cyclopropylbenzamide (estimated clogP ≈ 2.0) and unsubstituted N-cyclopropylbenzamide (estimated clogP ≈ 1.5). The increased lipophilicity directly translates to higher predicted membrane permeability, a critical factor in cell-based assays. This quantitative difference means that substituting this compound with a less lipophilic analog could result in significantly lower intracellular concentrations, potentially leading to false negatives in phenotypic screening.

Lipophilicity Medicinal Chemistry ADME

Molecular Complexity (Fsp³) of 3-Bromo-5-chloro-N-cyclopropyl-benzamide as a Differentiator in Fragment-Based Drug Discovery

The compound possesses an Fsp³ (fraction of sp³ hybridized carbons) value of 0.30 . This is a key metric for assessing molecular complexity and 'three-dimensionality.' It compares favorably to completely flat aromatic benzamide analogs (Fsp³ < 0.1) which are often associated with poor solubility and high promiscuity. The presence of the cyclopropyl ring contributes directly to this elevated Fsp³ value. Selecting this compound over a flatter, more aromatic analog provides a higher starting point of molecular complexity, a recognized strategy for improving the odds of success in FBDD campaigns aimed at difficult-to-drug targets [1].

Fragment-Based Drug Discovery (FBDD) Lead Optimization Molecular Complexity

Regioisomeric Differentiation: Substitution Pattern Impact of 3-Bromo-5-chloro-N-cyclopropyl-benzamide versus 4-Bromo-2-chloro-N-cyclopropylbenzamide

The specific 3-bromo-5-chloro substitution pattern (meta-substitution) on the phenyl ring of CAS 1328062-78-7 imparts distinct chemical properties compared to other regioisomers. For instance, 4-Bromo-2-chloro-N-cyclopropylbenzamide (CAS 893420-20-7) is also commercially available . While both share the same molecular formula (C₁₀H₉BrClNO) and weight (274.54 g/mol), their distinct substitution patterns affect their dipole moment and potential for specific intermolecular interactions, such as halogen bonding. The meta-substitution pattern of the 3-bromo-5-chloro analog (target compound) positions the halogens differently in 3D space compared to the ortho/para-substituted analog, which can lead to significant differences in binding affinity or synthetic reactivity. These differences are critical in SAR studies, where altering the position of a single halogen can completely change a molecule's biological activity or its utility as a synthetic intermediate.

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Synthetic Versatility: Orthogonal Halogen Reactivity of 3-Bromo-5-chloro-N-cyclopropyl-benzamide as a Dual-Functional Building Block

3-Bromo-5-chloro-N-cyclopropyl-benzamide contains both bromine and chlorine atoms on the phenyl ring. This combination provides orthogonal synthetic handles, a feature absent in analogs bearing only a single halogen type (e.g., 3,5-dibromo or 3,5-dichloro benzamides) . In cross-coupling reactions, aryl bromides are generally more reactive towards oxidative addition with palladium catalysts than aryl chlorides [1]. This differential reactivity allows for sequential functionalization strategies, such as a Suzuki-Miyaura coupling at the bromide site followed by a Buchwald-Hartwig amination or another Suzuki coupling at the chloride site after appropriate ligand and condition adjustment. This capability streamlines the synthesis of complex molecules, reducing the number of steps and purification requirements compared to using monohalogenated or symmetrically dihalogenated building blocks [2].

Organic Synthesis Cross-Coupling Building Blocks

N-Cyclopropyl Moiety Differentiation: Metabolic Stability and CYP Enzyme Interaction Profile of 3-Bromo-5-chloro-N-cyclopropyl-benzamide

The N-cyclopropyl group in 3-bromo-5-chloro-N-cyclopropyl-benzamide is a key structural feature that differentiates it from analogs bearing N-alkyl (e.g., N-methyl) or N-phenyl substituents. Research on similar N-cyclopropyl benzamide scaffolds indicates that the cyclopropyl ring can be a substrate for Cytochrome P450 (CYP) enzymes, potentially leading to time-dependent inhibition (TDI) or bioactivation [1]. For instance, in related series, N-cyclopropyl groups have been associated with TDI of CYP3A4 [2]. This is a critical consideration for drug discovery programs, as CYP TDI can lead to dangerous drug-drug interactions. In contrast, N-methyl analogs may be more prone to N-demethylation, while N-phenyl analogs may have different metabolic profiles. Selecting this N-cyclopropyl compound allows researchers to study and potentially design around this specific metabolic liability, which is a known and documented behavior of the chemotype, as opposed to an unknown profile of a less-studied analog.

Drug Metabolism Pharmacokinetics CYP Inhibition

Recommended Application Scenarios for 3-Bromo-5-chloro-N-cyclopropyl-benzamide (CAS 1328062-78-7) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Expansion with Enhanced Molecular Complexity

This compound is ideally suited as a fragment for FBDD campaigns targeting proteins with shallow, hydrophobic binding sites. Its elevated Fsp³ value of 0.30 (compared to flat aromatic alternatives) provides a 'three-dimensional' starting point, which is a recognized strategy for improving solubility and reducing promiscuity . Its moderate lipophilicity (clogP 2.89) also positions it well for optimizing membrane permeability without excessive hydrophobicity that can lead to poor developability. Procurement of this compound for FBDD libraries increases the library's overall molecular complexity and novelty, potentially improving the hit rate against challenging targets [1].

Advanced Organic Synthesis and Medicinal Chemistry: Sequential Functionalization via Orthogonal Halogen Reactivity

For medicinal chemists seeking to build complexity in a controlled manner, this compound serves as a powerful dual-functional building block. The presence of both a bromine and a chlorine atom on the aryl ring allows for chemoselective, sequential cross-coupling reactions . This capability is invaluable for the rapid generation of chemical libraries or for late-stage functionalization of advanced intermediates, where a monohalogenated or symmetrically dihalogenated building block would require a longer, less efficient synthetic sequence [2]. It is a strategic choice for convergent synthesis routes where two different aryl fragments need to be appended to the benzamide core in a specific order.

Medicinal Chemistry SAR Studies on Halogenated Benzamide Scaffolds

This compound is a precise tool for elucidating the structure-activity relationship (SAR) of halogen substitution patterns. Its specific 3-bromo-5-chloro (meta-substituted) arrangement provides a distinct electronic and steric profile compared to other regioisomers, such as the 4-bromo-2-chloro (ortho/para-substituted) analog (CAS 893420-20-7) [1]. Researchers can procure this specific regioisomer to directly test the effect of this substitution pattern on biological activity (e.g., binding affinity, functional potency) or material properties. This allows for the generation of high-quality, reproducible SAR data, which is essential for rational drug design and patent protection.

Drug Metabolism and Pharmacokinetics (DMPK) Probe Development: Investigating N-Cyclopropyl Liabilities

Given the documented potential for N-cyclopropyl groups to undergo P450-mediated bioactivation and cause time-dependent inhibition (TDI) of CYP enzymes like CYP3A4 [3], this compound is a valuable probe for early-stage DMPK studies. Its use in in vitro metabolism assays (e.g., human liver microsomes, recombinant CYP enzymes) allows DMPK scientists to quantitatively assess the formation of reactive metabolites or measure TDI parameters for this specific chemotype. This data is crucial for de-risking drug candidates early in discovery, allowing medicinal chemists to modify the structure to mitigate metabolic liabilities before advancing to costly in vivo studies.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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